Ethyl 9-oxo-2-(phenylselanyl)decanoate

Description

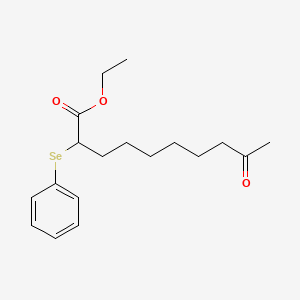

Ethyl 9-oxo-2-(phenylselanyl)decanoate is a seleno-organic compound characterized by a decanoate backbone with a phenylselanyl (-SePh) group at the C2 position and a keto (-C=O) group at the C9 position. However, its applications and properties differ significantly from simpler esters like ethyl decanoate or related derivatives, which are primarily used as flavoring agents in food and beverages.

Properties

CAS No. |

65127-42-6 |

|---|---|

Molecular Formula |

C18H26O3Se |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

ethyl 9-oxo-2-phenylselanyldecanoate |

InChI |

InChI=1S/C18H26O3Se/c1-3-21-18(20)17(22-16-12-8-6-9-13-16)14-10-5-4-7-11-15(2)19/h6,8-9,12-13,17H,3-5,7,10-11,14H2,1-2H3 |

InChI Key |

SLNZOEOXOXUGSF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCCCC(=O)C)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9-oxo-2-(phenylselanyl)decanoate typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions often include the selective electrophilic addition of the selenium reagent to the allene moiety, followed by water attack and oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable oxidative selenofunctionalization reactions. These methods leverage the advantages of organoselenium reagents, which offer low toxicity and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: Ethyl 9-oxo-2-(phenylselanyl)decanoate undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides.

Reduction: The compound can be reduced to form selenides.

Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 9-oxo-2-(phenylselanyl)decanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing functional groups.

Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the synthesis of selenium-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 9-oxo-2-(phenylselanyl)decanoate involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may exert its effects by modulating oxidative stress pathways and interacting with specific molecular targets, such as enzymes involved in redox reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences:

*Calculated based on standard atomic weights.

Key Observations:

- Selenium vs.

- Keto Group Position: The C9 keto group differentiates it from Ethyl 10-chloro-10-oxodecanoate (keto at C10) and Methyl 9-oxodecanoate (methyl ester vs. ethyl ester) .

Physicochemical Properties

- Volatility: Ethyl decanoate and ethyl 9-decenoate are volatile esters contributing to fruity aromas in wines and spirits . In contrast, the phenylselanyl and keto groups in this compound likely reduce volatility due to increased molecular weight and polarity.

- Solubility: Ethyl decanoate is hydrophobic (logP = 5.00) , whereas the keto group in this compound may enhance water solubility slightly.

- Stability: Selenium-containing compounds are prone to oxidation, making this compound less stable than ethyl decanoate under ambient conditions.

Ethyl Decanoate and Derivatives:

- Food Industry: Imparts fruity and floral notes in wines, beers, and spirits. Ethyl decanoate levels decrease during bentonite treatment in winemaking due to adsorption .

- Sensory Impact : Key contributor to "fresh fruity" aromas in Marselan wines (OAV >1) .

This compound:

- Synthetic Utility: The phenylselanyl group can act as a catalyst or intermediate in organoselenium chemistry.

- Biological Activity : Selenium derivatives often exhibit antioxidant or anticancer properties, though toxicity requires careful evaluation.

Ethyl 9-decenoate and Ethyl 10-chloro-10-oxodecanoate:

- Ethyl 9-decenoate: Found in beers and spirits, contributes to fruity esters with a double bond enhancing reactivity .

- Ethyl 10-chloro-10-oxodecanoate: Used in synthetic organic chemistry for nucleophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.